Ethyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound belonging to the class of triazatricyclo compounds. This compound is characterized by its unique structural features, which include multiple nitrogen atoms and a distinctive bicyclic framework that contributes to its chemical properties and potential applications in various fields.
This compound can be sourced from chemical suppliers and research institutions specializing in organic synthesis and medicinal chemistry. It is often used in academic and industrial research settings due to its interesting structural properties and potential biological activities.
Ethyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It may also be categorized under organic compounds with potential pharmaceutical applications.
The synthesis of ethyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves several key steps:
These synthetic routes require careful optimization of reaction conditions to maximize yield and minimize by-products.
The molecular structure of ethyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be described by the following parameters:
Property | Data |
---|---|
Molecular Formula | C26H29N5O3 |
Molecular Weight | 459.5 g/mol |
IUPAC Name | Ethyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI Key | LWBYOZUMJGWMHS-UHFFFAOYSA-N |
Canonical SMILES | CCOCCCN1C2=C(C=C(C1=N)C(=O)NC(C)C3=CC=CC=C3)C(=O)N4C=C(C=CC4=N2)C |
This structure highlights the complexity of the compound with multiple rings and functional groups that contribute to its chemical behavior.
Ethyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.
The mechanism of action for ethyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific biological targets such as enzymes or receptors:
Understanding these mechanisms is crucial for developing new drugs based on this compound.
The physical and chemical properties of ethyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate include:
These properties are critical for determining how the compound behaves in different environments and applications.
Ethyl 6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific uses:
These applications highlight the versatility of this compound across different scientific fields and industries.
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4